1-[5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea
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Overview
Description
1-[5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea is a synthetic compound that belongs to the class of thiadiazole-containing molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors, such as thiosemicarbazide and a suitable carboxylic acid derivative, under acidic or basic conditions.
Introduction of the Fluorophenoxy Group: The 2-fluorophenoxy group is introduced through a nucleophilic substitution reaction, where a fluorophenol derivative reacts with a suitable leaving group on the thiadiazole ring.
Urea Formation: The final step involves the reaction of the thiadiazole intermediate with an isocyanate or a urea derivative to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or fluorophenoxy rings.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development and biochemical studies.
Medicine: The compound has been investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor (VEGF), which are involved in inflammation and angiogenesis, respectively.
Apoptosis Induction: It has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Anti-inflammatory Effects: The compound reduces the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Comparison with Similar Compounds
Similar Compounds
- 1-{5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea
- N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(4-methylphenyl)urea
- 5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine
Uniqueness
1-[5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple enzymes and proteins involved in critical biological processes makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
497866-23-6 |
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Molecular Formula |
C16H13FN4O2S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea |
InChI |
InChI=1S/C16H13FN4O2S/c17-12-8-4-5-9-13(12)23-10-14-20-21-16(24-14)19-15(22)18-11-6-2-1-3-7-11/h1-9H,10H2,(H2,18,19,21,22) |
InChI Key |
MSOHUKLXDPFFLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=CC=CC=C3F |
solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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